2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid” is a chemical compound with the molecular weight of 317.3 . Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on the available information, the compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis process involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in chemical reactions such as substitution, click reaction, and addition reaction during the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Novel Rhodanine Derivatives Synthesis
A study by Hanefeld et al. (1996) involved the synthesis of new rhodanine derivatives, including 3-(2,6-dioxopiperidin-1-yl) rhodanine, through the reaction of aminorhodanine with cyclic anhydrides (Hanefeld, Schlitzer, Debski, & Euler, 1996).
Immunosuppressive Activity
Barbieri et al. (2017) synthesized and evaluated hybrid mycophenolic acid derivatives, containing thalidomide/phthalimide subunits like 2,6-dioxopiperidin-1-yl, for immunosuppressive properties. These compounds exhibited enhanced anti-inflammatory abilities and reduced pro-inflammatory cytokines levels (Barbieri, Ercolin, Louat, Polesi, Chin, Zeppone, & Santos, 2017).
Efficient Synthesis Using OSU-6
Nammalwar et al. (2015) described an efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as a catalyst. This method allowed the generation of substituted 3-oxoisoindoline-1-carbonitriles and carboxamides (Nammalwar, Muddala, Murie, & Bunce, 2015).
Spirocyclic 2,6-Dioxopiperazine Derivatives
González-Vera et al. (2005) synthesized chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles using a base-mediated cyclization process (González-Vera, García-López, & Herranz, 2005).
Photodegradable Carbonate Units for UV Lithography
Huh et al. (2009) developed a photo-patternable cross-linked epoxy system containing photodegradable carbonate units like bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate. This system could be utilized in deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).
Antimicrobial Activity of Derivatives
Bedair et al. (2006) synthesized 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, and evaluated their antimicrobial activities, finding some compounds with promising results (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).
Anti-Inflammatory Agents Synthesis and Evaluation
Nikalje et al. (2015) synthesized a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives and evaluated them as anti-inflammatory agents. These compounds showed promising activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic Acid is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of the neural tube during embryonic development .
Mode of Action
The compound interacts with its target, Cereblon, by binding to it . This binding can modulate the activity of Cereblon, leading to changes in the downstream processes that Cereblon is involved in . .
Biochemical Pathways
The biochemical pathways affected by this compound are those in which Cereblon plays a part. Given Cereblon’s role in embryonic development, it is likely that the compound affects pathways related to cell growth and differentiation . The downstream effects of these changes could potentially include alterations in the development and function of various tissues and organs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that Cereblon is involved in . These effects could potentially include changes in cell growth and differentiation, as well as alterations in the development and function of various tissues and organs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that similar compounds have been used in the development of protein degradation drugs . This suggests potential future applications in the field of medicinal chemistry, particularly in the development of new treatments for diseases like cancer .
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNTSFSFRJPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171780-01-9 |
Source
|
Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.